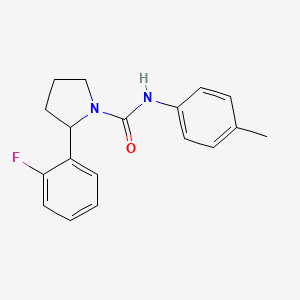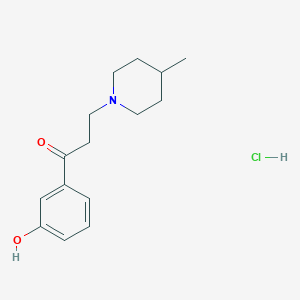![molecular formula C17H15BrN4O3S B6034124 N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6034124.png)
N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(3-methoxyphenyl)urea” is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of similar 1,3,4-thiadiazole derivatives involves the use of starting materials like N-(4-nitrophenyl)acetohydrazonoyl bromide . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The microwave method has been found to be more effective and yields high results .Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities . The 1,3,4-thiadiazole moiety, in particular, is known for its strong aromaticity and the presence of the =N-C-S- moiety, which provides low toxicity and great in vivo stability .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide . This affords 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Aplicaciones Científicas De Investigación
Antibacterial Activity
1,3,4-Thiadiazole derivatives have been studied for their potential antibacterial properties. The presence of the N-C-S moiety in these compounds is believed to contribute to their inhibitory effects on various bacterial strains. For instance, they have shown activity against Klebsiella pneumoniae and Staphylococcus hominis , with some derivatives also affecting Staphylococcus epidermidis and alpha Streptococcus haemolyticus . These findings suggest that such compounds could be further developed as antibacterial agents.
Anticonvulsant Potential
The 1,3,4-thiadiazole scaffold has been identified as a promising structure for anticonvulsant agents. Modifications to this moiety have yielded compounds with high efficacy and low toxicity, making them potential candidates for treating epilepsy . The ability to modulate electrical activity in the brain without significant side effects is a key focus in this area of research.
Biochemical Research
In biochemical research, the interaction of thiadiazole derivatives with DNA and proteins is of particular interest. These interactions can be harnessed for the development of new drugs, with the potential to disrupt processes related to DNA replication and inhibit the replication of cancer cells .
Mecanismo De Acción
While the specific mechanism of action for “N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(3-methoxyphenyl)urea” is not mentioned in the sources, it’s worth noting that 1,3,4-thiadiazole derivatives have been found to exhibit a wide range of biological activities . For instance, some derivatives have shown good potency as anticonvulsant agents .
Direcciones Futuras
The future directions for “N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(3-methoxyphenyl)urea” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . The wide range of activities exhibited by 1,3,4-thiadiazole derivatives makes them promising candidates for drug development .
Propiedades
IUPAC Name |
1-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O3S/c1-24-14-4-2-3-12(9-14)19-16(23)20-17-22-21-15(26-17)10-25-13-7-5-11(18)6-8-13/h2-9H,10H2,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMUUCOUETUQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(2-hydroxy-5-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6034062.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6034064.png)


![2-[(5-methyl-2-thienyl)carbonyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6034075.png)
![3-chloro-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B6034086.png)
![(3-chlorophenyl)[1-(3-ethoxy-4-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6034099.png)
![N-(2,4-dimethylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6034112.png)
![4-benzyl-1,2,5-trimethyl-1H-imidazo[4,5-c]pyridin-5-ium iodide](/img/structure/B6034119.png)
![1-[5-(methoxymethyl)-2-furoyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6034122.png)
![2-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B6034123.png)

![3-bromo-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6034135.png)
![1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6034141.png)